molecular formula C21H22N2O6 B2900788 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide CAS No. 953232-74-1

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide

Cat. No. B2900788
CAS RN: 953232-74-1
M. Wt: 398.415
InChI Key: YYRWIMYLQNGKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide, also known as LY2940094, is a small molecule inhibitor that targets the transcription factor CREB-regulated transcription coactivator 1 (CRTC1). It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and metabolic disorders.

Mechanism of Action

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide targets CRTC1, a transcriptional coactivator that regulates the expression of genes involved in cell growth, metabolism, and inflammation. By inhibiting CRTC1, this compound can suppress the growth of cancer cells and improve glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It can also improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production.

Advantages and Limitations for Lab Experiments

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered to cells or animals. It has also been extensively studied, with many published studies demonstrating its effectiveness in various disease models. However, like all experimental drugs, this compound has limitations. It may have off-target effects or cause toxicity in certain cell types or animal models.

Future Directions

There are several potential future directions for the study of N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide. One area of interest is the development of combination therapies that use this compound in conjunction with other drugs to enhance its therapeutic effects. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide can be synthesized using a multi-step process that involves the coupling of 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid with 2,3-dimethoxybenzoyl chloride. The resulting intermediate is then treated with methylamine to yield the final product.

Scientific Research Applications

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2,3-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes.

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6/c1-25-16-9-8-13(10-19(16)27-3)18-11-14(23-29-18)12-22-21(24)15-6-5-7-17(26-2)20(15)28-4/h5-11H,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRWIMYLQNGKLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.